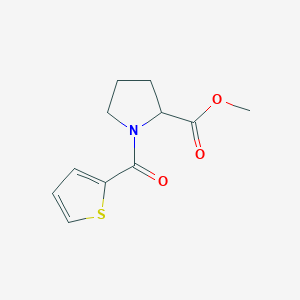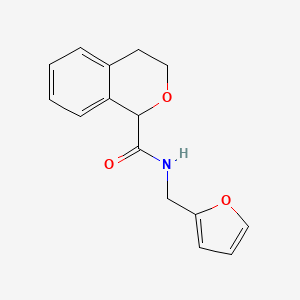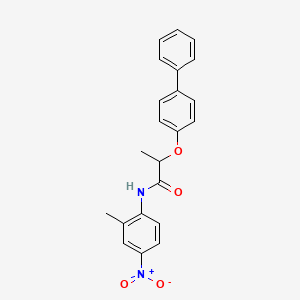
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely studied in scientific research. BPN is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Mécanisme D'action
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide inhibits the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of the Akt signaling pathway.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various studies. In animal models of inflammation and pain, 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has been shown to reduce the production of prostaglandins and decrease the expression of inflammatory cytokines. 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide in lab experiments is its potent inhibitory activity against COX-2, which makes it a useful tool for studying the role of prostaglandins in various biological processes. However, one limitation of using 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has been shown to have some toxicity in animal studies, which may limit its potential therapeutic applications.
Orientations Futures
Future research on 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide could focus on identifying its potential therapeutic applications in the treatment of inflammation, pain, and cancer. This could involve the development of more soluble analogs of 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide that could be administered more easily in vivo. Additionally, further studies could investigate the mechanisms underlying 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide's anti-cancer effects and explore its potential use in combination with other anti-cancer agents. Finally, studies could also investigate the potential side effects of 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide and its analogs, as well as their pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of inflammation, pain, and cancer. In vitro studies have shown that 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide is a potent inhibitor of COX-2, with an IC50 value of 0.1 μM. 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have demonstrated that 2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-14-19(24(26)27)10-13-21(15)23-22(25)16(2)28-20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-14,16H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZSOFYMKRLXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyloxy)-N-(2-methyl-4-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174999.png)
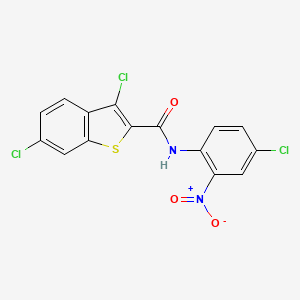
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4175009.png)
![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)
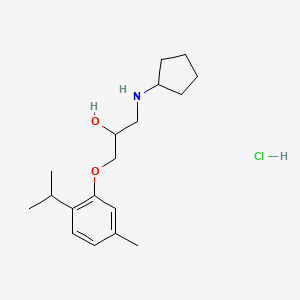
amine hydrochloride](/img/structure/B4175049.png)
![N-benzyl-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4175055.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
